molecular formula C22H20FN5O3S2 B2532537 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1170785-28-0

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2532537
CAS RN: 1170785-28-0
M. Wt: 485.55
InChI Key: LQFJJCHAHLMWQU-UHFFFAOYSA-N
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Description

The compound "N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with fluorine substitutions and benzamide moieties are discussed, indicating a potential interest in such structures for their biological properties, such as anticancer activity or imaging capabilities in PET scans .

Synthesis Analysis

The synthesis of related fluorine-substituted benzamide derivatives is complex and involves multiple steps. For instance, a PET imaging agent was synthesized from 2,6-difluorobenzoic acid in a 9-step process with a 1% overall yield, indicating the challenging nature of such syntheses . Another study reported the synthesis of benzamide derivatives from 3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluoroaniline, characterized by various analytical techniques . These examples suggest that the synthesis of the compound would likely be multi-step and require careful characterization at each stage.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often complex, with multiple substituents that can influence the molecule's properties. For example, the presence of a fluorine atom can significantly affect the molecule's biological activity and binding affinity . The synthesis of N-substituted 2-pyridylbenzothiazole derivatives, which may share structural similarities with the compound , showed remarkable fluorescence properties, indicating the potential for diverse electronic characteristics .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be diverse, as indicated by the synthesis of various derivatives. For example, the reaction of 6-fluorobenzo[b]pyran-4-one with different reagents led to the formation of pyrazole and pyrimidine thione derivatives, demonstrating the versatility of fluorine-containing compounds in chemical transformations . Similarly, the synthesis of pyrido[2,1-b]benzothiazole derivatives involved reactions with cyanoacetamide and acetohydrazide, suggesting that the compound may also undergo a range of chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorine-substituted benzamide derivatives can be influenced by their molecular structure. The presence of fluorine can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes . The fluorescence properties of related compounds suggest that the compound may also exhibit such characteristics, which could be useful in imaging applications . Additionally, the biological activities of these compounds, such as their antimicrobial and anticancer effects, are of significant interest and could be related to the physical and chemical properties of the benzamide core and its substituents .

properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3S2/c1-14-13-19(28(26-14)22-25-20-17(23)5-4-6-18(20)32-22)24-21(29)15-7-9-16(10-8-15)33(30,31)27-11-2-3-12-27/h4-10,13H,2-3,11-12H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFJJCHAHLMWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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